N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring linked to a triazolo[4,3-b]pyridazine scaffold via a thioacetamide bridge.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8O3S2/c1-2-15-20-21-16(30-15)18-14(26)9-29-17-22-19-13-7-6-12(23-24(13)17)10-4-3-5-11(8-10)25(27)28/h3-8H,2,9H2,1H3,(H,18,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASFDONMKSOBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazolo-pyridazine and thiadiazole moieties. Below is a detailed comparison based on synthesis, spectral properties, and functional attributes.
Substituent Variations and Electronic Effects
- Ethyl-thiadiazole vs. methyl-pyrazole substituents influence solubility: ethyl groups may increase lipophilicity, while pyrazole rings introduce hydrogen-bonding sites .
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential heterocyclic ring formation and coupling reactions. Key steps include:
Thiadiazole formation : React ethyl thioamide precursors with hydrazine derivatives under reflux (ethanol, 12–24 hours) to generate the 1,3,4-thiadiazole core .
Triazolopyridazine assembly : Use a cyclocondensation reaction between substituted pyridazines and nitriles, catalyzed by sulfuric acid (24 hours at 293–298 K) .
Thioacetamide linkage : Couple the thiadiazole and triazolopyridazine moieties via a nucleophilic substitution reaction using thioglycolic acid derivatives in DMF at 80–90°C .
Optimization : Adjust molar ratios (1:1.2 for coupling steps), solvent polarity (DMF for solubility), and reaction time (monitored by TLC) to improve yields (typically 70–85%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm proton environments (e.g., nitrophenyl aromatic protons at δ 8.1–8.5 ppm, thiadiazole NH at δ 10.2 ppm) .
- HRMS : Validate molecular weight (calc. for C₁₉H₁₅N₇O₃S₂: 469.07 g/mol) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable via slow evaporation in acetonitrile) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what computational tools validate these changes?
- Methodological Answer :
- Modifications :
- Replace the 3-nitrophenyl group with electron-withdrawing groups (e.g., 4-CF₃) to enhance target binding .
- Substitute the ethyl group on the thiadiazole with bulkier alkyl chains (e.g., cyclohexyl) to improve lipophilicity .
- Validation Tools :
- Molecular docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., kinase enzymes) using GOLD scores >80 as a threshold for high affinity .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends .
Q. How should researchers resolve contradictions in bioactivity data across similar analogs?
- Methodological Answer :
- Systematic SAR Analysis : Compare analogs with incremental changes (e.g., nitrophenyl vs. acetylphenyl substituents) using standardized assays (e.g., enzyme inhibition at 10 µM).
- Statistical Validation : Apply ANOVA to assess significance of activity differences (p < 0.05) and control for batch-to-batch variability .
- Case Study : A 3-nitrophenyl analog showed 2× higher activity than its 4-methyl counterpart in kinase assays due to enhanced π-π stacking .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Co-crystallization : Use co-formers like succinic acid to stabilize the lattice .
- Solvent Screening : Test high-polarity solvents (e.g., DMSO:water mixtures) for slow evaporation.
- Temperature Gradients : Gradually reduce temperature from 298 K to 277 K over 72 hours to promote crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
